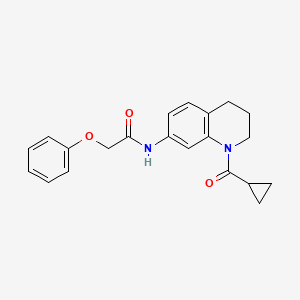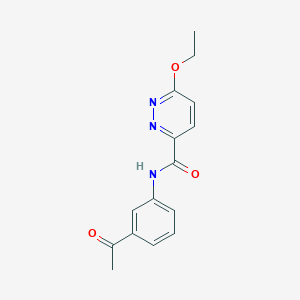![molecular formula C53H34N2 B2774226 2-(4-(9,10-di(naphthalen-2-yl)anthracen-2-yl)phenyl)-1-phenyl-1H-benzo[d]imidazole CAS No. 561064-11-7](/img/structure/B2774226.png)
2-(4-(9,10-di(naphthalen-2-yl)anthracen-2-yl)phenyl)-1-phenyl-1H-benzo[d]imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(9,10-di(naphthalen-2-yl)anthracen-2-yl)phenyl)-1-phenyl-1H-benzo[d]imidazole, often referred to as ZADN, is a complex organic compound belonging to the anthracene family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ZADN typically involves multi-step organic reactions starting from anthracene derivatives. One common synthetic route includes the following steps:
Bromination: : Anthracene is brominated to introduce bromine atoms at specific positions.
Naphthalene Coupling: : The brominated anthracene is then coupled with naphthalene derivatives to form the core structure.
Formation of Imidazole Ring: : The final step involves the formation of the benzoimidazole ring through cyclization reactions.
Industrial Production Methods
In an industrial setting, the synthesis of ZADN is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques such as column chromatography and recrystallization are employed to obtain the final product.
化学反应分析
Types of Reactions
ZADN undergoes various chemical reactions, including:
Oxidation: : ZADN can be oxidized to form various oxidized derivatives.
Reduction: : Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: : Substitution reactions at specific positions on the anthracene ring can lead to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: : Various electrophiles and nucleophiles are employed depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of ZADN, each with unique electronic and photophysical properties.
科学研究应用
ZADN has found applications in several scientific fields:
Chemistry: : Used as a precursor for synthesizing other complex organic compounds.
Biology: : Investigated for its potential biological activity and interactions with biomolecules.
Medicine: : Explored for its use in drug delivery systems and as a therapeutic agent.
Industry: : Widely used in the production of OLEDs and other organic electronic devices due to its excellent electron-transport and hole-blocking properties.
作用机制
The mechanism by which ZADN exerts its effects involves its interaction with molecular targets and pathways. In OLED devices, ZADN functions as an electron-transport layer material, facilitating the movement of electrons within the device and improving its efficiency and stability. The molecular targets include the interfaces between different organic layers in the device, where ZADN helps to block holes and transport electrons effectively.
相似化合物的比较
ZADN is compared with other similar compounds such as 9,10-diphenyl-anthracene (ADN) and other anthracene derivatives. While these compounds share structural similarities, ZADN stands out due to its superior electron-transport properties and stability, making it a preferred choice for OLED applications.
Similar Compounds
9,10-Diphenyl-anthracene (ADN)
Anthracene derivatives with different substituents
Other benzoimidazole derivatives
属性
IUPAC Name |
2-[4-(9,10-dinaphthalen-2-ylanthracen-2-yl)phenyl]-1-phenylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H34N2/c1-2-16-44(17-3-1)55-50-21-11-10-20-49(50)54-53(55)38-26-22-37(23-27-38)41-30-31-47-48(34-41)52(43-29-25-36-13-5-7-15-40(36)33-43)46-19-9-8-18-45(46)51(47)42-28-24-35-12-4-6-14-39(35)32-42/h1-34H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZBMWWMIQGZGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)C5=CC6=C(C7=CC=CC=C7C(=C6C=C5)C8=CC9=CC=CC=C9C=C8)C1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H34N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
698.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
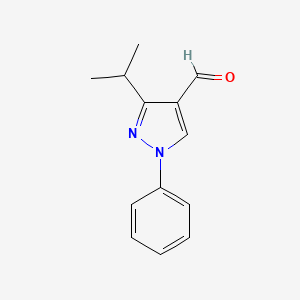
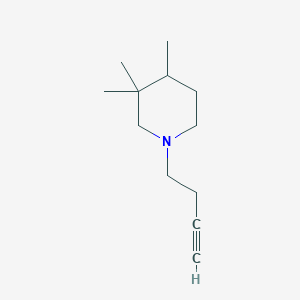
![2-{1-oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-yl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2774147.png)
![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine](/img/structure/B2774148.png)
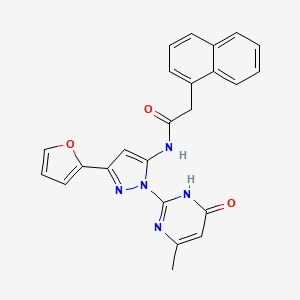
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2774150.png)
![1-Methyl-5-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-2,3-dihydroindole](/img/structure/B2774152.png)

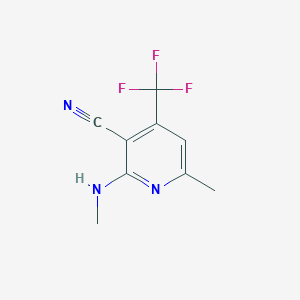
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2774159.png)
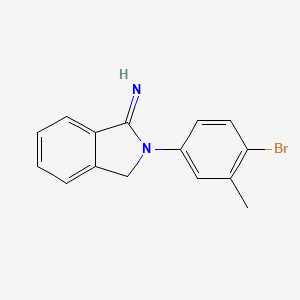
![Methyl 4-({2-[4-(hydroxymethyl)piperidino]benzyl}amino)-3-nitrobenzenecarboxylate](/img/structure/B2774161.png)
